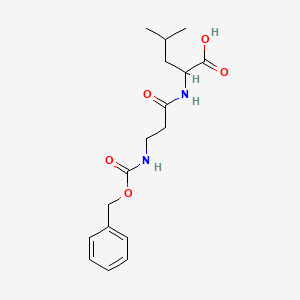

Z-BETA-Ala-Leu-OH

Description

The Significance of Protected Dipeptides in Contemporary Chemical Biology Research

Protected dipeptides are fundamental building blocks in modern chemical biology and peptide synthesis. Their significance lies in their ability to precisely control the reactivity of amino and carboxyl termini, thereby enabling the controlled assembly of complex peptide chains. By masking reactive functional groups, protected dipeptides prevent unwanted side reactions, such as self-polymerization or incorrect peptide bond formation, ensuring the fidelity of the synthesized sequence researchgate.netbiomatik.commasterorganicchemistry.com. This precise control is paramount in chemical biology research, where the synthesis of peptides with specific biological activities, structural integrity, and conformational properties is essential for understanding biological processes and developing therapeutic agents hilarispublisher.comresearchgate.netacs.orgacs.org. The use of protected dipeptides facilitates the creation of peptidomimetics, which are peptide analogues designed to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation and low bioavailability hilarispublisher.comresearchgate.netacs.org.

Contextualizing Z-β-Ala-Leu-OH as a Core Building Block in Synthetic Organic Chemistry

Z-β-Ala-Leu-OH represents a specific example of a protected dipeptide, incorporating both a β-amino acid (β-Alanine) and a standard α-amino acid (Leucine), with the N-terminus protected by a benzyloxycarbonyl (Z) group. This compound serves as a valuable building block in synthetic organic chemistry, particularly for the construction of peptides and peptide-like molecules. Its utility stems from its pre-formed peptide bond and the strategically placed protecting group, allowing for its direct incorporation into larger sequences. The presence of both α- and β-amino acid residues within a single dipeptide unit opens avenues for creating hybrid peptide structures (α/β-peptides) with unique properties, such as enhanced proteolytic stability and altered conformational landscapes, which are of great interest in medicinal chemistry and biomaterials science researchgate.netacs.orgresearchgate.netnih.govwjarr.comresearchgate.netpsu.edu.

Role of the Benzyloxycarbonyl (Z) Group in Amine Protection and Peptide Synthesis Strategies

The benzyloxycarbonyl (Z or Cbz) group is a well-established and highly effective protecting group for amines, playing a crucial role in peptide synthesis strategies ontosight.aipeptide.combachem.commasterorganicchemistry.comresearchgate.netucalgary.catotal-synthesis.comwikipedia.orgchemistrydocs.comorganic-chemistry.org. Introduced by Bergmann and Zervas in the 1930s, the Z group was instrumental in the development of controlled peptide synthesis researchgate.nettotal-synthesis.comwikipedia.org. Its primary function is to mask the nucleophilic and basic character of the amine group, preventing it from participating in undesired reactions during peptide bond formation masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com. The Z group is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl) or related reagents and is known for its stability under a wide range of reaction conditions, including mild acidic and basic environments ontosight.aibachem.commasterorganicchemistry.comchemistrydocs.com. Crucially, the Z group can be selectively removed under mild conditions, most commonly via catalytic hydrogenation (e.g., Pd-C/H₂) or strong acid treatment (e.g., HBr in acetic acid) peptide.combachem.commasterorganicchemistry.comucalgary.catotal-synthesis.comwikipedia.orgchemistrydocs.com. This orthogonal deprotection capability allows for its use in conjunction with other protecting groups, enabling complex synthetic strategies researchgate.netorganic-chemistry.org.

Incorporation of β-Amino Acids in Peptide Design and Their Research Relevance

The incorporation of β-amino acids into peptide sequences, often referred to as β-peptides or α/β-peptides, has become a significant area of research in peptide design and medicinal chemistry hilarispublisher.comresearchgate.netacs.orgacs.orgresearchgate.netnih.govresearchgate.netpsu.eduontosight.aimdpi.comrsc.orgresearchgate.netnih.gov. β-Amino acids, characterized by an additional methylene (B1212753) group between the amino and carboxyl termini compared to α-amino acids, confer several advantageous properties when integrated into peptides. These include enhanced resistance to proteolytic degradation, increased conformational stability, and the ability to adopt novel secondary structures not typically observed in α-peptides hilarispublisher.comresearchgate.netacs.orgresearchgate.netnih.govresearchgate.netontosight.airesearchgate.netnih.gov. This resistance to enzymatic breakdown is particularly valuable for developing peptide-based therapeutics with extended in vivo half-lives hilarispublisher.comresearchgate.netacs.orgresearchgate.netnih.govresearchgate.net. Furthermore, the structural diversity of β-amino acids, including the potential for stereoisomers at both the α and β carbons, offers vast scope for molecular design, enabling the creation of peptidomimetics with tailored biological activities, such as antimicrobial agents, receptor modulators, and enzyme inhibitors hilarispublisher.comresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netmdpi.com. The ability to form stable, well-defined secondary structures, like helices and sheets, is also a key research focus, leading to applications in biomaterials and self-assembling nanostructures ontosight.airsc.orgrsc.orgmonash.edu.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMIZMAFNVITAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z β Ala Leu Oh and Analogous Protected Peptides

Established Approaches in Dipeptide Synthesis for Z-β-Ala-Leu-OH Generation

The formation of the peptide bond between β-alanine and leucine (B10760876), with the N-terminus of the β-alanine protected by the Z-group, can be achieved through well-established chemical ligation strategies. These methods are broadly classified as either solution-phase or solid-phase synthesis, each with distinct advantages and applications.

Solution-Phase Peptide Synthesis Techniques for Z-Protected Dipeptides

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), is a classical and highly versatile method for creating peptides. This approach involves the coupling of amino acid derivatives in a suitable solvent, followed by purification of the resulting dipeptide. For the synthesis of Z-β-Ala-Leu-OH, this would typically involve the reaction of N-terminally protected Z-β-Ala-OH with a C-terminally protected leucine derivative, such as leucine methyl ester (Leu-OMe), in the presence of a coupling agent.

The process begins with the activation of the carboxylic acid of Z-β-Ala-OH. A variety of coupling reagents can be employed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. The activated Z-β-alanine is then reacted with the leucine derivative, whose carboxyl group is temporarily protected, usually as an ester, to prevent self-condensation. Following the coupling reaction, the dipeptide product is isolated and purified, typically through extraction and crystallization or chromatography. The final step involves the deprotection of the C-terminal ester to yield the desired Z-β-Ala-Leu-OH.

Recent advancements have explored the use of catalysts and alternative energy sources to improve the efficiency of solution-phase synthesis. For instance, the use of titanium tetrachloride (TiCl₄) as a condensing agent, sometimes in combination with microwave irradiation, has been shown to significantly reduce reaction times for the synthesis of Z-protected dipeptides.

| N-Protected Amino Acid | C-Protected Amino Acid | Coupling Conditions | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Z-Ala-OH | H-Phe-OMe | TiCl₄, Pyridine (B92270), Microwave (40°C) | Z-Ala-Phe-OMe | 30 min | 81 | sigmaaldrich.com |

| Z-Phe-OH | H-Ala-OMe | TiCl₄, Pyridine, Microwave (40°C) | Z-Phe-Ala-OMe | 35 min | 75 | sigmaaldrich.com |

| Z-Val-OH | H-Gly-OMe | TiCl₄, Pyridine, Microwave (40°C) | Z-Val-Gly-OMe | 35 min | 65 | sigmaaldrich.com |

| Z-Phe-OH | H-Leu-OEt | Pd/C, H₂, COMU, 2,6-lutidine, aq. TPGS-750-M | Z-Phe-Leu-OEt | - | 92 (over 2 steps) | acs.org |

Strategic Application of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is one of the pioneering and still widely used Nα-protecting groups in peptide synthesis. Its stability under a range of conditions and the various methods available for its removal make it a versatile tool in the design of complex synthetic strategies.

Orthogonal Protecting Group Strategies in Z-β-Ala-Leu-OH Synthesis

A key concept in complex chemical synthesis is orthogonality, where different protecting groups can be removed under distinct conditions without affecting each other. nih.gov This allows for the selective deprotection of specific functional groups at various stages of the synthesis. In the context of synthesizing Z-β-Ala-Leu-OH and its analogs, the Z-group is often part of an orthogonal or quasi-orthogonal protection scheme.

For example, in a solution-phase synthesis, the N-terminus is protected with the Z-group, while the C-terminus of the second amino acid might be protected as a methyl or ethyl ester. These esters are stable to the conditions used for Z-group removal by catalytic hydrogenation but can be selectively cleaved by saponification (base-catalyzed hydrolysis). Conversely, the Z-group is stable to the basic conditions of saponification.

In more complex syntheses involving amino acids with reactive side chains, a three-dimensional orthogonal scheme is necessary. The Z-group (removed by hydrogenolysis or strong acid), can be combined with the Fmoc group (removed by base) for another amine, and a tert-butyl (tBu) based group (removed by moderate acid) for a side-chain carboxyl or hydroxyl group. This allows for precise control over which part of the molecule is revealed for subsequent reactions. For instance, a lysine (B10760008) side chain could be protected with a Boc group, which is stable to the catalytic hydrogenation used to remove a Z-group from the N-terminus.

| Protecting Group 1 (N-terminus) | Protecting Group 2 (C-terminus/Side Chain) | Deprotection Condition for Group 1 | Deprotection Condition for Group 2 | Orthogonality |

|---|---|---|---|---|

| Z (Benzyloxycarbonyl) | Methyl/Ethyl Ester | Catalytic Hydrogenation (H₂/Pd) or HBr/AcOH | Saponification (e.g., NaOH) | Fully Orthogonal |

| Z (Benzyloxycarbonyl) | tBu (tert-Butyl) Ester/Ether | Catalytic Hydrogenation (H₂/Pd) | Acidolysis (e.g., TFA) | Fully Orthogonal |

| Z (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd) or HBr/AcOH | Base (e.g., Piperidine) | Fully Orthogonal |

| Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Catalytic Hydrogenation (H₂/Pd) | Acidolysis (e.g., TFA) | Fully Orthogonal |

| Z (Benzyloxycarbonyl) | Trt (Trityl) | Catalytic Hydrogenation (H₂/Pd) | Mild Acidolysis (e.g., 1% TFA in DCM) | Fully Orthogonal |

Catalytic Hydrogenation for Z-Group Deprotection in Peptide Synthesis

The most common and mildest method for the removal of the Z-group is catalytic hydrogenation. This reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The Z-group is cleaved to yield the free amine, toluene, and carbon dioxide. This method is highly efficient and clean, with the byproducts being volatile and easily removed.

Catalytic transfer hydrogenation is a particularly convenient variation of this method, where a hydrogen donor molecule is used in place of gaseous hydrogen. khanacademy.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene. This approach avoids the need for specialized high-pressure hydrogenation equipment. The reaction is typically carried out at room temperature and is compatible with many other functional groups, making it a valuable tool in peptide synthesis. However, it is incompatible with sulfur-containing amino acids like methionine and cysteine, as sulfur can poison the palladium catalyst.

| Catalyst | Hydrogen Donor | Solvent | Time | Conversion (%) |

|---|---|---|---|---|

| PdCl₂ | TMDS | aq. TPGS-750-M | 2 h | 100 (with byproducts) |

| Pd/C (10%) | H₂ (gas) | aq. TPGS-750-M | 2 h | 100 |

| Pd/C (10%) | HCOOH | aq. TPGS-750-M | 2 h | 100 |

| Pd/C (10%) | HCOONH₄ | aq. TPGS-750-M | 0.5 h | 100 |

Acid-Labile Removal of Z-Group in Specific Synthetic Contexts

While catalytic hydrogenation is the preferred method for Z-group cleavage, it is not always applicable, especially when the peptide contains functional groups that are sensitive to reduction or catalyst poisoning. In such cases, acid-labile deprotection provides an alternative. The Z-group can be cleaved by treatment with strong acids, most commonly a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH). This method is effective but harsh, and can potentially lead to side reactions if not carefully controlled.

The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the benzyl-oxygen bond by the bromide ion. The resulting unstable carbamic acid readily decarboxylates to give the free amine. Another strong acid system that can be used is anhydrous hydrogen fluoride (B91410) (HF), although its use is generally reserved for the final deprotection step in Boc-based solid-phase synthesis due to its hazardous nature. Trifluoroacetic acid (TFA) alone is typically not strong enough to efficiently cleave the Z-group, but its cleavage efficacy can be enhanced with the addition of Lewis acids or by performing the reaction at elevated temperatures. The choice of acid and reaction conditions must be carefully considered based on the stability of other protecting groups and the peptide sequence itself.

| Reagent | Typical Conditions | Substrate Example | Notes | Reference |

|---|---|---|---|---|

| HBr in Acetic Acid (33%) | Room temperature, 1-2 hours | Z-protected amino acids and peptides | Classic and effective method; can affect other acid-labile groups. | acs.orgsigmaaldrich.com |

| Trifluoroacetic Acid (TFA) | Neat or in DCM, often requires extended time or heat | Peptides with acid-sensitive side chains | Generally slow for Z-group cleavage unless stronger acids or scavengers are added. | thermofisher.comacs.org |

| HF (Hydrogen Fluoride) | 0°C, 1 hour, with scavengers (e.g., anisole) | Final deprotection in Boc-SPPS | Very strong acid, highly effective but requires specialized equipment and handling. | researchgate.net |

| TMSBr/TFA | With scavengers (e.g., thioanisole), 0°C to room temperature | Peptides on PAM resin | Part of a "low-high" acid deprotection strategy. | nih.gov |

Chemical Coupling Regimes for β-Alanine and Leucine Residues

The creation of the peptide bond between the carboxyl group of N-benzyloxycarbonyl-β-alanine (Z-β-Ala-OH) and the amino group of leucine (H-Leu-OH) or its corresponding ester is a thermodynamically unfavorable process that necessitates the activation of the carboxylic acid. This is achieved through the use of coupling reagents, also known as condensing agents, which convert the carboxyl group into a more reactive species susceptible to nucleophilic attack by the amine.

A variety of condensing agents have been developed for peptide synthesis, each with a unique mechanism of action, reactivity profile, and suitability for different applications. These can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (or uronium) salts. sigmaaldrich.com The choice of reagent is critical for efficiently forming the dipeptide Z-β-Ala-Leu-OH while minimizing side reactions, particularly racemization at the α-carbon of the leucine residue. uni-kiel.deamericanpeptidesociety.org

Carbodiimides: This class of reagents, including Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), represents one of the earliest and most fundamental methods for peptide bond formation. americanpeptidesociety.orgpeptide.com The reaction mechanism involves the addition of the carboxylic acid (Z-β-Ala-OH) to the carbodiimide, forming a highly reactive O-acylisourea intermediate. peptide.comlibretexts.org This intermediate is then attacked by the amino group of leucine to form the peptide bond. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, making it suitable for solution-phase synthesis where it can be removed by filtration but problematic for solid-phase synthesis. peptide.compeptide.com DIC is often preferred in solid-phase applications because its corresponding urea (B33335) byproduct is more soluble. peptide.com

To enhance reaction rates and suppress racemization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). americanpeptidesociety.orgacs.org These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, providing a more selective pathway to the desired peptide. sigmaaldrich.comacs.org

Onium Salts: Phosphonium and aminium salts are highly efficient, in-situ activating reagents that have become standard in modern peptide synthesis. sigmaaldrich.com They react with the N-protected amino acid in the presence of a non-nucleophilic tertiary base, such as diisopropylethylamine (DIEA), to generate active esters. peptide.com

Phosphonium salts , such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), activate the carboxylic acid by forming a benzotriazolyl ester (OBt ester). sigmaaldrich.com

Aminium/Uronium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective coupling reagents. peptide.com HBTU and the related HCTU generate OBt and 6-Cl-OBt active esters, respectively. sigmaaldrich.com HATU, which incorporates the HOAt moiety, forms the highly reactive OAt esters, benefiting from the anchimeric assistance of the pyridine nitrogen, making it one of the most efficient reagents for difficult couplings. sigmaaldrich.comacs.org

Table 1: Common Condensing Agents for Peptide Synthesis

| Condensing Agent | Class | Active Species Formed | Key Characteristics |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | O-acylisourea | Inexpensive; byproduct (DCU) is insoluble in most organic solvents. peptide.com |

| DIC (Diisopropylcarbodiimide) | Carbodiimide | O-acylisourea | Byproduct (DIU) is soluble, making it suitable for Solid-Phase Peptide Synthesis (SPPS). peptide.com |

| HBTU | Aminium Salt | OBt-ester | Highly efficient and fast-acting; commonly used in automated synthesis. sigmaaldrich.compeptide.com |

| HATU | Aminium Salt | OAt-ester | Extremely reactive due to the HOAt-derived ester; ideal for sterically hindered couplings. sigmaaldrich.com |

| PyBOP | Phosphonium Salt | OBt-ester | Does not cause guanidinylation of free amino groups, a potential side reaction with aminium salts. sigmaaldrich.com |

| COMU | Aminium Salt | Oxyma-ester | High reactivity with water-soluble byproducts, aligning with green chemistry principles. acs.org |

Achieving a high yield of Z-β-Ala-Leu-OH with excellent purity requires careful optimization of several reaction parameters. The coupling of a β-amino acid can be sterically less demanding than some α-amino acids, but careful control is still necessary to prevent side reactions and ensure complete conversion.

Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and reagents. N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling reactions due to its high polarity and solvating power. acs.org Dichloromethane (DCM) is also used, though it is less effective at preventing aggregation and the N-acylurea side reaction with carbodiimides is faster in DCM. acs.org

Temperature: Most coupling reactions are performed at room temperature. However, for sensitive substrates or when using highly reactive reagents, the reaction may be cooled to 0 °C to minimize potential side reactions, such as the racemization of the leucine residue. peptide.com Conversely, in cases of difficult or sterically hindered couplings, elevated temperatures, often achieved through microwave irradiation, can dramatically increase the reaction rate. luxembourg-bio.com

Stoichiometry: To drive the reaction to completion, it is common practice to use a slight excess of the protected amino acid (Z-β-Ala-OH) and the coupling reagents relative to the amino component (Leucine). peptide.com A typical ratio might involve 1.1 to 1.5 equivalents of the acid and coupling agent. For particularly difficult couplings, a greater excess may be employed.

Base: The activation of the carboxylic acid by aminium or phosphonium salts requires the presence of a tertiary amine base to neutralize the resulting acid and maintain a favorable reaction pH. Diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly used. The choice and amount of base can be critical, as excess basicity can promote racemization. uni-kiel.de

Reaction Time: The time required for complete coupling can range from a few minutes to several hours. peptide.com Reaction progress is often monitored using a qualitative ninhydrin (B49086) test, which detects the presence of unreacted primary amines. The reaction is considered complete when the test is negative.

Table 2: Key Parameters for Optimizing Dipeptide Synthesis

| Parameter | Typical Conditions | Impact on Yield and Selectivity |

|---|---|---|

| Solvent | DMF, DCM | Affects solubility of reactants and byproducts; can influence side reaction rates. acs.org |

| Temperature | 0 °C to Room Temperature (conventional); up to 90 °C (microwave) | Lower temperatures reduce racemization; higher temperatures increase reaction rates for difficult couplings. peptide.comluxembourg-bio.com |

| Reagent Stoichiometry | 1.1 - 1.5 equivalents of acid/coupling agent | Using an excess drives the reaction to completion, maximizing yield. |

| Additives (e.g., HOBt, HOAt) | ~1.0 - 1.2 equivalents | Act as catalysts and racemization suppressants, significantly improving selectivity and purity. americanpeptidesociety.org |

| Base | 2.0 - 3.0 equivalents of DIEA or NMM | Essential for activation with onium salts; excess can increase risk of racemization. uni-kiel.depeptide.com |

Novel Synthetic Routes and Preparative Improvements for β-Ala-Containing Peptides

While classical solution-phase synthesis is effective for producing dipeptides like Z-β-Ala-Leu-OH, significant advancements have been made to improve the efficiency, purity, and scalability of peptide synthesis, particularly for longer or more complex sequences containing β-amino acids.

The most transformative development has been the widespread adoption of Solid-Phase Peptide Synthesis (SPPS). mtoz-biolabs.comnih.gov In SPPS, the C-terminal amino acid (Leucine) is first anchored to an insoluble polymer resin. The peptide chain is then elongated by sequential cycles of deprotection of the N-terminal protecting group, followed by the coupling of the next N-protected amino acid (Z-β-Ala-OH). beilstein-journals.org The key advantage of SPPS is that excess reagents and byproducts are simply washed away by filtration, eliminating the need for complex purification of intermediates. mtoz-biolabs.comnih.gov This methodology is highly amenable to automation, enabling the rapid synthesis of peptides. beilstein-journals.org

A further improvement upon SPPS is the use of microwave-assisted heating. luxembourg-bio.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically accelerating both the deprotection and coupling steps. creative-peptides.comsemanticscholar.org Synthesis cycles that might take hours with conventional methods can be completed in minutes with microwave assistance. semanticscholar.org This technology is particularly beneficial for the synthesis of β-peptides, which can be prone to aggregation and require more forcing conditions to achieve efficient coupling. luxembourg-bio.comacs.org Microwave heating has been shown to disrupt intermolecular hydrogen bonding that leads to aggregation, thereby improving the purity and yield of difficult sequences. acs.org The combination of SPPS with microwave technology in automated synthesizers represents the current state-of-the-art for the efficient production of β-alanine-containing peptides. beilstein-journals.orgcreative-peptides.com

Advanced Analytical Characterization and Quality Control in Protected Dipeptide Research

Spectroscopic Approaches for Structural Confirmation of Z-β-Ala-Leu-OH Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical method for elucidating the structure of molecules in solution. cas.cz For peptides, NMR provides detailed atomic-level information about the connectivity of atoms, the conformation of the peptide backbone, and the environment of each nucleus. hhu.deacs.org

In the analysis of Z-β-Ala-Leu-OH, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are utilized. The ¹H NMR spectrum provides information on the number and type of protons present. Key signals include the aromatic protons of the benzyloxycarbonyl (Z) protecting group, the methylene (B1212753) protons of the benzyl (B1604629) group, the distinct protons of the β-alanine and leucine (B10760876) residues, and the amide (NH) protons. The integration of these signals confirms the relative number of protons in each part of the molecule.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Z-group (Aromatic C-H) | ~7.35 | ~127-136 |

| Z-group (CH₂) | ~5.10 | ~67 |

| Z-group (C=O) | - | ~156 |

| β-Ala (α-CH₂) | ~2.50 | ~36 |

| β-Ala (β-CH₂) | ~3.45 | ~38 |

| Peptide (C=O) | - | ~172 |

| Leu (α-CH) | ~4.60 | ~51 |

| Leu (β-CH₂) | ~1.70 | ~41 |

| Leu (γ-CH) | ~1.60 | ~25 |

| Leu (δ-CH₃) | ~0.95 | ~22-23 |

| Leu (COOH) | - | ~176 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is routinely used in peptide research to confirm the molecular weight of a synthesized compound and to obtain sequence information through fragmentation analysis. mtoz-biolabs.com

For Z-β-Ala-Leu-OH, a soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate intact molecular ions with minimal fragmentation. The high-resolution mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, allowing for the precise determination of its molecular weight. This experimental value is then compared to the theoretical monoisotopic mass calculated from the molecular formula (C₁₇H₂₄N₂O₅) to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected parent ion (e.g., the [M+H]⁺ ion) and analyzing the resulting fragment ions. libretexts.org Peptides typically fragment along the backbone at the amide bonds, producing characteristic sets of ions known as b- and y-ions. ucla.edumatrixscience.com The analysis of the m/z differences between sequential ions in a series allows for the confirmation of the amino acid sequence. For Z-β-Ala-Leu-OH, fragmentation would be expected to produce ions that confirm the presence and order of the β-Ala and Leu residues.

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₇H₂₅N₂O₅⁺ | 337.1758 |

| [M+Na]⁺ | C₁₇H₂₄N₂O₅Na⁺ | 359.1577 |

| b₂-ion (Z-β-Ala) | C₁₂H₁₅N₂O₃⁺ | 235.1077 |

| y₁-ion (Leu) | C₆H₁₂NO₂⁺ | 130.0863 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic peptides, these methods are crucial for both isolating the target compound from reaction byproducts and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) for Z-Protected Peptide Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of synthetic peptides. mtoz-biolabs.commtoz-biolabs.com The most common mode for peptide analysis is Reverse-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. mtoz-biolabs.com

In a typical RP-HPLC analysis of Z-β-Ala-Leu-OH, the sample is injected onto a non-polar stationary phase (e.g., a C18 silica (B1680970) column) and eluted with a gradient of increasing organic solvent (the mobile phase), such as acetonitrile, mixed with an aqueous solvent, often containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govhplc.eu The hydrophobic Z-group and leucine side chain will cause the dipeptide to be retained on the column, while more polar impurities will elute earlier. A UV detector is commonly used to monitor the column effluent, typically at a wavelength of 220 nm where the peptide bond absorbs strongly. mtoz-biolabs.comcreative-proteomics.com A pure sample should ideally yield a single, sharp, and symmetrical peak in the chromatogram. creative-proteomics.com The purity is quantified by calculating the area of the main peak as a percentage of the total area of all detected peaks.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size creative-proteomics.com |

| Mobile Phase A | 0.1% TFA in Water nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile nih.gov |

| Gradient | Linear gradient, e.g., 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 220 nm mtoz-biolabs.com |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Crystallographic Methods in Structural Investigations of Protected Dipeptides

While NMR provides structural information in solution, X-ray crystallography offers a precise view of the molecule's three-dimensional structure in the solid state. cas.cz This technique is invaluable for determining the exact molecular geometry, bond angles, bond lengths, and the conformation of the peptide backbone and side chains.

For a protected dipeptide like Z-β-Ala-Leu-OH, single-crystal X-ray diffraction analysis would reveal the preferred conformation of the molecule within the crystal lattice. This includes the orientation of the benzyloxycarbonyl protecting group relative to the peptide backbone and the rotameric state of the leucine side chain. Furthermore, crystallographic studies provide detailed insight into intermolecular interactions, such as hydrogen bonding patterns, which dictate how the molecules pack together in the crystal. iucr.orgnih.gov For peptides, hydrogen bonds involving the amide N-H groups and carbonyl oxygens are particularly important in forming stable, ordered structures like sheets or helices. iucr.orgunito.it The analysis of crystal structures of similar Z-protected aliphatic dipeptides shows that these molecules often self-assemble into highly ordered supramolecular structures through a network of hydrogen bonds. iucr.org

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry elements within the crystal (e.g., P2₁). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z value | The number of molecules in the unit cell. |

| Resolution (Å) | A measure of the level of detail obtained from the diffraction data. |

| Hydrogen Bond Network | Details of intermolecular N-H···O=C and O-H···O=C hydrogen bonds. |

Mechanistic Investigations of Peptide Bond Formation and Derivatization in Z β Ala Leu Oh Systems

Kinetic Studies of Dipeptide Synthesis Mechanisms

The kinetics of dipeptide synthesis are complex and cannot always be described by simple second-order reaction schemes. Studies on the reaction of Boc-Xaa fluorophenyl esters with leucinamide, for instance, revealed that the reaction rate is better expressed by the equation v = k[CN]a[CAE]b, where CN is the concentration of the nucleophile (leucinamide) and CAE is the concentration of the activated ester. nih.gov The reaction orders 'a' and 'b' were found to vary depending on the amino acid residue (Xaa), suggesting a complex chain reaction mechanism with different pathways for the deactivation of active intermediates. nih.gov

For residues like Alanine (B10760859) (Ala), Valine (Val), Phenylalanine (Phe), Serine (Ser), and Leucine (B10760876) (Leu), the reaction orders were approximately 1/2 and 3/2, respectively. nih.gov This indicates a multifaceted reaction pathway that deviates from a straightforward bimolecular collision model. The hydrophobicity of the amino acid side chain also plays a crucial role in the kinetics, particularly in enzyme-catalyzed reactions where an increase in hydrophobicity can enhance affinity for the enzyme's recognition site. nih.gov

| Amino Acid (Xaa) | Reaction Order 'a' (Nucleophile) | Reaction Order 'b' (Activated Ester) |

| Ala, Val, Phe, Ser, Leu | ~ 1/2 | ~ 3/2 |

| Gly, Met, Pro | ~ 1/2 | ~ 1 |

| Ile | ~ 1 | ~ 2 |

| Data derived from kinetic studies of Boc-Xaa fluorophenyl esters with leucinamide. nih.gov |

Enzyme-Catalyzed Approaches in Protected Peptide Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical peptide synthesis. Lipases, in particular, have been successfully employed for the synthesis of β-amino acid enantiomers through the enantioselective hydrolysis of their corresponding esters. mdpi.com For instance, lipase (B570770) PSIM from Burkholderia cepacia has been used for the preparative-scale resolution of racemic β-amino carboxylic ester hydrochloride salts, yielding both the unreacted ester and the product amino acid with excellent enantiomeric excess (≥99%). mdpi.com

The versatility of enzymes like the β-subunit of tryptophan synthase (TrpB) has also been harnessed. Through directed evolution, TrpB has been engineered to catalyze the synthesis of β-substituted amino acids, demonstrating the potential for biocatalytic routes to non-canonical amino acids. nih.gov In the context of dipeptide synthesis, enzymes like clostridiopeptidase B exhibit high specificity. Kinetic studies have shown that the enzyme's S'1 site is involved in recognizing the amino acid side chain of the nucleophile, with a clear preference for hydrophobic residues like Leucine. nih.gov The second-order rate constant for leucinamide as a nucleophile was significantly higher than for other amino acid amides, highlighting the enzyme's specificity. nih.gov

| Enzyme | Application in Protected Peptide Synthesis | Key Findings |

| Lipase PSIM (Burkholderia cepacia) | Kinetic resolution of racemic β-amino carboxylic esters | Excellent enantioselectivity (E > 200) and yields (>48%) for β-amino acid enantiomers. mdpi.com |

| Clostridiopeptidase B | Catalysis of dipeptide formation | High specificity for hydrophobic nucleophiles; second-order rate constant for Leucinamide was 578,614 M-1s-1. nih.gov |

| Tryptophan Synthase (TrpB) | Synthesis of β-substituted amino acids | Engineered variants show improved activity with diverse amine nucleophiles for C-N bond formation. nih.gov |

Non-Enzymatic Mechanistic Pathways (e.g., Reversed Micellar Systems)

Reversed micellar systems provide a unique microenvironment for chemical reactions, including peptide synthesis, especially for hydrophobic protected amino acids that are poorly soluble in aqueous solutions. mdpi.com These systems consist of water-in-oil microemulsions, where the aqueous cores can host the reactants. The synthesis of the protected dipeptide Cbz-Phe-Leu has been successfully demonstrated in an AOT/isooctane reversed micellar system using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. mdpi.com

The reaction kinetics and yield are highly dependent on parameters such as the water-to-surfactant molar ratio (w0) and the pH of the aqueous phase. The optimal yield for Cbz-Phe-Leu synthesis was achieved at a w0 of 28 and a pH of 5. mdpi.com The pH dependency suggests that a partially cationic form of the amino acid nucleophile (Leucine) is favorable, likely due to its enrichment at the anionic AOT interface, which facilitates the reaction with the activated Cbz-Phe. mdpi.com This method demonstrates a viable non-enzymatic pathway for synthesizing protected dipeptides under mild conditions.

Formation and Mitigation of Impurities in β-Ala-Containing Protected Peptides

A significant and often underestimated problem in peptide synthesis is the contamination of Fmoc-protected amino acids with β-alanine-containing impurities. sci-hub.seresearchgate.net The primary source of this contamination has been identified as the reagent Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), which is commonly used for the N-protection of amino acids. sci-hub.seresearchgate.net Under the basic conditions of the protection reaction, Fmoc-OSu can undergo a ring-opening and subsequent rearrangement to form β-alanine, which is then protected to yield Fmoc-β-Ala-OH. sci-hub.se

This impurity can be incorporated into a growing peptide chain, leading to the formation of β-alanine insertion mutants. researchgate.net Furthermore, the contaminating Fmoc-β-Ala-OH can react with the intended amino acid to form a dipeptide impurity, Fmoc-β-Ala-amino acid-OH, within the raw material itself. researchgate.net The presence of these impurities is a general issue, and they have been detected in various commercial batches of Fmoc-amino acids. researchgate.netresearchgate.net The purification of the desired Fmoc-amino acid derivative from these β-alanine-containing contaminants is often difficult and can lead to significant reductions in yield. sci-hub.se To mitigate this, it is recommended to limit the amount of Fmoc-OSu to an equimolar amount, as any excess favors the formation of the impurity. sci-hub.se Suppliers have also begun to introduce new specifications to limit these impurities in raw materials. researchgate.net

The formation of Fmoc-β-Ala-OH from Fmoc-OSu is a prime example of a side reaction originating from the protecting group chemistry itself. The proposed mechanism involves a series of deprotonation and elimination steps under basic conditions, culminating in a Lossen-type rearrangement of the succinimide (B58015) ring to form the C3 chain of β-alanine. sci-hub.se This rearrangement is critically dependent on a basic environment; under neutral conditions or when using alternative reagents like Fmoc-Cl, the formation of Fmoc-β-Ala-OH is not observed. sci-hub.se

During solid-phase peptide synthesis (SPPS), other side reactions related to protecting groups can also occur. For example, the use of an excess of Fmoc-protected amino acids during the coupling step can sometimes lead to the insertion of an additional amino acid into the desired peptide sequence. researchgate.net The choice of deprotection reagents and conditions is also critical. For instance, in the synthesis of certain peptides, the use of piperidine (B6355638) for Fmoc removal can lead to the formation of aspartimide impurities, which can further degrade into other side products. rsc.org These examples underscore the importance of carefully controlling the reaction conditions and understanding the potential side reactions associated with the chosen protecting group strategy to ensure the synthesis of a pure target peptide. nih.gov

| Impurity Source | Mechanism | Resulting Impurity | Mitigation Strategy |

| Fmoc-OSu | Ring-opening and Lossen-type rearrangement under basic conditions. sci-hub.se | Fmoc-β-Ala-OH. sci-hub.seresearchgate.net | Use equimolar amounts of Fmoc-OSu; use alternative reagents (e.g., Fmoc-Cl); implement stricter raw material specifications. sci-hub.seresearchgate.net |

| Fmoc-β-Ala-OH | Reaction with the target amino acid. | Fmoc-β-Ala-amino acid-OH dipeptide. researchgate.net | Purification of Fmoc-amino acid raw materials. sci-hub.seresearchgate.net |

| Piperidine (deprotection) | Base-catalyzed cyclization at Asp residues. | Aspartimide formation. rsc.org | Use of alternative bases for deprotection (e.g., DEAPA). rsc.org |

| Excess Fmoc-amino acid | Double acylation. | Amino acid insertion. researchgate.net | Careful control of stoichiometry during coupling steps. |

Conformational and Structural Dynamics of Z β Ala Leu Oh and β Amino Acid Peptides

Influence of β-Alanine Incorporation on Peptide Backbone Conformation

The inclusion of β-alanine, in place of its α-amino acid counterpart, introduces an additional methylene (B1212753) group into the peptide backbone. This seemingly minor alteration has profound effects on the conformational landscape of the resulting peptide. The increased flexibility of the β-amino acid backbone allows for a wider range of accessible dihedral angles, leading to the potential for novel secondary structures not observed in α-peptides. Unlike α-peptides which predominantly form α-helices and β-sheets, β-peptides are known to adopt unique helical structures, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring. The specific conformational preferences of a β-peptide are influenced by the substitution pattern on the β-amino acid.

Impact of the Z-Protecting Group on Dipeptide Solution and Solid-State Conformation

The N-terminal benzyloxycarbonyl (Z) protecting group plays a crucial role in dictating the conformation of dipeptides in both solution and the solid state. The aromatic nature of the Z-group can lead to π-π stacking interactions, which can stabilize specific conformations and influence the self-assembly process.

In solution, the Z-group can influence the local conformational preferences of the peptide backbone. The steric bulk of the Z-group can restrict the rotation around the N-terminal peptide bond, favoring more extended conformations. Furthermore, the potential for intramolecular hydrogen bonding between the Z-group and the peptide backbone can also play a role in stabilizing specific solution-state structures.

Computational Chemistry in Peptide Conformational Analysis

Computational methods are invaluable tools for investigating the conformational landscape and dynamics of peptides. Molecular dynamics simulations and quantum mechanical calculations provide insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations for Protected Peptide Behavior

Molecular dynamics (MD) simulations can be employed to explore the conformational space of Z-β-Ala-Leu-OH in solution. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the dipeptide and the transitions between them. For instance, MD simulations of alanine (B10760859) dipeptides have been used to study their conformational dynamics and the transitions between different stable states. aps.orgnih.govgithub.comresearchgate.net Such simulations on Z-β-Ala-Leu-OH could elucidate the influence of the Z-group and the β-alanine residue on the peptide's flexibility and preferred solution-state structures. All-atom MD simulations have been successfully used to investigate the structural and conformational properties of unprotected dipeptides in aqueous solutions. nih.gov

Quantum Mechanical and Density Functional Theory (DFT) Calculations in Peptide Structural Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy for determining the energies of different peptide conformations. DFT can be used to calculate the relative stabilities of various conformers of Z-β-Ala-Leu-OH, providing a detailed picture of the molecule's potential energy surface. These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the predicted structures. DFT has been utilized to investigate the conformations of β-leucine and to simulate the properties of peptide self-assembly. doi.orgresearchgate.net

| Computational Method | Application to Z-β-Ala-Leu-OH | Key Insights |

| Molecular Dynamics (MD) | Simulating the dipeptide in a solvent box to observe its dynamic behavior. | Provides information on conformational flexibility, solvent interactions, and the time-averaged distribution of structures. |

| Density Functional Theory (DFT) | Calculating the energies of optimized geometries for different conformers. | Determines the relative stability of conformers, predicts spectroscopic parameters, and elucidates electronic structure. |

Self-Assembly Mechanisms of Protected Dipeptides Leading to Supramolecular Architectures

N-terminally protected dipeptides are well-known to self-assemble into a variety of supramolecular structures, including nanotubes, nanofibers, and hydrogels. The protecting group often plays a pivotal role in initiating and directing this self-assembly process.

Research Applications and Bioengineering Implications of Z β Ala Leu Oh and Its Derivatives

Utilization of Z-β-Ala-Leu-OH as a Foundational Building Block in Complex Peptide Synthesis

The N-terminally protected dipeptide, Z-β-Ala-Leu-OH, serves as a valuable building block in the stepwise synthesis of more complex peptide chains. The benzyloxycarbonyl (Z) group provides a stable protecting group for the amino terminus of β-Alanine, preventing unwanted side reactions during coupling procedures. This allows for its controlled incorporation into a growing peptide sequence, both in solution-phase and solid-phase peptide synthesis (SPPS). chemimpex.comscripps.edu

Development of Research Probes and Substrates for Biochemical Studies

Peptides containing β-amino acids are instrumental in the study of proteolytic enzymes (proteases). Z-β-Ala-Leu-OH can be used as a precursor for synthesizing specific enzyme substrates. Proteases, which are enzymes that break down proteins, often exhibit high specificity for the peptide bonds they cleave. nih.gov By synthesizing peptides that incorporate the β-Ala-Leu motif, researchers can investigate the substrate specificity and kinetic parameters of various proteases. biosynth.com

For example, a fluorogenic or chromogenic reporter group can be attached to the C-terminus of a peptide synthesized from Z-β-Ala-Leu-OH. When the enzyme cleaves the peptide bond, the reporter group is released, generating a measurable signal. This allows for the characterization of enzyme activity and the screening of potential enzyme inhibitors. nih.gov The presence of the β-amino acid can also be used to probe the constraints of the enzyme's active site, as the altered backbone structure may affect binding and catalysis. nih.gov

Table 1: Examples of Modified Peptides Used in Protease Studies

| Peptide Substrate/Inhibitor | Target Enzyme Class | Research Application |

| Fluorogenic Peptide Substrates | Various Proteases (e.g., Serine, Cysteine) | Characterization of enzyme kinetics and specificity. nih.gov |

| Peptide-based Aldehyde Inhibitors | Serine and Cysteine Proteases | Investigation of enzyme mechanism and inhibition. |

| Peptides with Non-standard Amino Acids | Metalloproteases | Probing active site geometry and substrate tolerance. nih.gov |

The incorporation of β-amino acids like the β-Ala in Z-β-Ala-Leu-OH is a key strategy for creating modified peptides with enhanced properties for research. nih.gov These modifications can improve a peptide's utility as a research tool by increasing its stability, altering its conformation, or introducing novel functionalities. rsc.org For instance, replacing an α-amino acid with a β-amino acid can introduce a kink in the peptide backbone, which can be used to mimic or disrupt specific protein secondary structures like β-turns or helices. nih.gov

Furthermore, peptides can be modified with various tags, such as fluorescent probes or affinity labels, to study their interactions with other biomolecules or to visualize their localization within cells. rsc.org The synthesis of these modified peptides often starts with protected amino acid or dipeptide building blocks, such as Z-β-Ala-Leu-OH. nih.gov

Investigation of Peptide Stability and Proteolytic Resistance through β-Amino Acid Incorporation

One of the most significant advantages of incorporating β-amino acids into peptides is the enhanced resistance to degradation by proteases. acs.org Peptides composed exclusively of α-amino acids are often rapidly broken down by proteases in biological systems, limiting their therapeutic and research applications. The peptide bond involving a β-amino acid is generally not recognized efficiently by common proteases. researchgate.netresearchgate.net

This increased stability is attributed to several factors:

Altered Backbone Conformation: The presence of an extra carbon atom in the β-amino acid backbone alters the peptide's local conformation, making it a poor substrate for proteases. nih.gov

Steric Hindrance: The different arrangement of side chains can sterically hinder the approach of the enzyme to the scissile peptide bond. nih.gov

Lack of Recognition: Proteases have evolved to recognize the specific stereochemistry and geometry of α-peptides, and the altered structure of a β-amino acid-containing peptide does not fit well into the enzyme's active site. researchgate.net

Studies have shown that even a single β-amino acid substitution can significantly increase a peptide's half-life in the presence of proteolytic enzymes. acs.org For example, an α,β-peptide was found to be resistant to cleavage by trypsin and chymotrypsin, while its all-α-peptide counterpart was rapidly degraded. acs.org This property is crucial for the development of long-lasting peptide-based drugs and research probes.

Table 2: Comparative Stability of α-Peptides vs. β-Amino Acid-Containing Peptides

| Peptide Type | Susceptibility to Proteases (e.g., Pepsin, Trypsin) | Typical Half-life in Biological Milieu | Reference |

| Standard α-Peptide | High | Short (minutes to hours) | acs.org |

| Heterogeneous α/β-Peptide | Low to Very Low | Significantly Extended (hours to days) | acs.orgnih.gov |

| Homogeneous β-Peptide | Generally Inert | Long | nih.gov |

Design and Synthesis of Peptide-Based Research Compounds for Biochemical Pathway Modulation

Peptide-based compounds are increasingly designed to modulate biochemical pathways by inhibiting specific protein-protein interactions (PPIs) or enzyme activities. nih.gov Z-β-Ala-Leu-OH and its derivatives can serve as starting materials for the synthesis of such modulators. nih.govnih.gov The ability to create peptides with defined three-dimensional structures is critical for targeting the often large and flat interfaces involved in PPIs. nih.gov

By incorporating β-amino acids, researchers can design peptidomimetics that mimic the structure of a key binding region of a protein, such as an α-helix or a β-sheet. nih.gov These peptidomimetics can then act as competitive inhibitors, disrupting the interaction and modulating the downstream signaling pathway. The inherent proteolytic stability of β-amino acid-containing peptides makes them particularly suitable for these applications, as they can exert their effects for longer periods. nih.gov For instance, Cholyl-LVFFA-OH, a modified peptide, has been shown to inhibit the polymerization of amyloid β-peptide, a key event in Alzheimer's disease. nih.gov

Exploration of Bioactive Peptide Analogs and their Research Potential

Bioactive peptides are molecules that can elicit a physiological response. nih.gov Many naturally occurring bioactive peptides have limited therapeutic potential due to their poor stability and bioavailability. researchgate.net By substituting one or more α-amino acids with β-amino acids, derived from precursors like Z-β-Ala-OH glpbio.com, researchers can create bioactive peptide analogs with improved pharmacological properties. nih.gov

This strategy has been used to develop analogs of various peptide hormones and antimicrobial peptides. reading.ac.uk The goal is to retain or even enhance the biological activity of the parent peptide while increasing its resistance to enzymatic degradation. nih.gov The systematic replacement of amino acids in a known bioactive peptide with β-amino acids allows researchers to probe the structure-activity relationship and to identify the key residues responsible for binding and signaling. This exploration can lead to the discovery of novel research compounds with high potency and selectivity. rsc.org

Applications in Materials Science for Self-Assembling Peptide Structures

The molecular architecture of Z-β-Ala-Leu-OH provides the necessary components for self-assembly into higher-order structures, such as hydrogels or nanotubes, which are of significant interest in materials science. The process is primarily driven by a combination of non-covalent interactions.

Key Molecular Drivers for Self-Assembly:

π-π Stacking: The aromatic ring of the N-terminal benzyloxycarbonyl (Z) group is a critical driver for self-assembly. These aromatic moieties can stack on top of each other, an interaction that significantly stabilizes the formation of fibrillar or layered structures.

Hydrophobic Interactions: The leucine (B10760876) residue, with its isobutyl side chain, introduces a significant hydrophobic component. In an aqueous environment, these hydrophobic groups tend to aggregate to minimize contact with water, further promoting the assembly of the dipeptide molecules.

Hydrogen Bonding: The peptide backbone, containing amide and carboxylic acid groups, facilitates the formation of intermolecular hydrogen bonds. These bonds are fundamental to creating stable, extended networks, such as the β-sheet structures commonly observed in self-assembling peptide hydrogels.

Analogous Self-Assembling Systems:

Insights into the potential of Z-β-Ala-Leu-OH can be drawn from studies on structurally similar Z-protected dipeptides. For instance, research on N-(benzyloxycarbonyl)-L-alanyl-L-isoleucine (Z-Ala-Ile-OH) has demonstrated its ability to self-assemble into hollow microtubes with a distinct orthorhombic symmetry upon evaporation from an aqueous solution. nih.govresearchgate.net This highlights the profound influence of the Z-protecting group on directing the self-assembly process, as the unprotected dipeptide analogue forms structures with a different (hexagonal) symmetry. nih.gov

The self-assembly mechanism for these types of molecules involves the formation of planes of hydrogen-bonded dipeptides, which then stack together stabilized by hydrophobic interactions and the π-π stacking of the Z-groups. nih.gov It is highly probable that Z-β-Ala-Leu-OH would follow a similar hierarchical assembly pathway, first forming nanofibers that subsequently entangle to form a three-dimensional network characteristic of a hydrogel.

Potential Properties and Applications:

Self-assembling dipeptide systems, including those based on leucine and alanine (B10760859), are known to form hydrogels that are biocompatible and can be designed to be responsive to environmental stimuli such as pH. frontiersin.orgnih.gov The resulting self-assembled structures, be they hydrogels or more defined microtubes, have a range of potential applications in materials science:

Biomimetic Scaffolds: These peptide-based hydrogels can mimic the extracellular matrix, providing a three-dimensional scaffold for tissue engineering and 3D cell culture.

Drug Delivery Vehicles: The fibrillar network of a hydrogel can encapsulate therapeutic molecules, allowing for their sustained and localized release.

Advanced Functional Materials: The ordered arrangement of molecules in self-assembled structures can be exploited to create materials with novel optical or electronic properties.

The specific properties of materials derived from Z-β-Ala-Leu-OH, such as the mechanical stiffness of the hydrogel or the dimensions of any resulting nanotubes, would be dependent on factors like concentration, pH, and temperature during the assembly process. While direct experimental data on Z-β-Ala-Leu-OH is lacking, the principles established from analogous compounds strongly suggest its potential as a valuable building block for creating advanced, self-assembling biomaterials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Z-β-Ala-Leu-OH, and how can purity be validated?

- Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. For purity validation, reverse-phase HPLC with UV detection (210–220 nm) is standard. Confirm identity via LC-MS (ESI or MALDI-TOF) and compare retention times with authentic standards. Purity thresholds ≥95% are common for biochemical assays .

- Data Contradiction Tip : If impurities persist after HPLC, consider orthogonal methods like ion-exchange chromatography or capillary electrophoresis to resolve co-eluting byproducts .

Q. How should Z-β-Ala-Leu-OH be characterized structurally, and what spectroscopic techniques are critical?

- Methodology : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm backbone structure. FT-IR can validate amide bond formation (amide I band ~1650 cm). For stereochemical confirmation, circular dichroism (CD) spectroscopy or X-ray crystallography (if crystalline) is advised .

- Advanced Consideration : Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities, which NMR alone may miss .

Q. What experimental conditions are optimal for studying Z-β-Ala-Leu-OH’s stability in aqueous buffers?

- Methodology : Conduct accelerated stability studies under varying pH (2–9), temperatures (4–37°C), and ionic strengths. Monitor degradation via HPLC at timed intervals. Use Arrhenius plots to extrapolate shelf-life. Include protease inhibitors (e.g., PMSF) if enzymatic degradation is suspected .

- Data Interpretation : Non-linear degradation kinetics may suggest multiple degradation pathways (e.g., hydrolysis vs. oxidation); use LC-MS/MS to identify breakdown products .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study Z-β-Ala-Leu-OH’s conformational flexibility in lipid bilayers?

- Methodology : Use all-atom MD simulations (e.g., GROMACS or AMBER) with a lipid bilayer model (e.g., POPC). Parameterize the compound using GAFF or CGenFF forcefields. Analyze hydrogen bonding, solvent accessibility, and RMSD over 100+ ns trajectories. Validate with experimental CD or NMR data .

- Contradiction Resolution : If simulations conflict with experimental data, check forcefield accuracy or consider coarse-grained models for longer timescales .

Q. What strategies resolve contradictory bioactivity data for Z-β-Ala-Leu-OH across different cell lines?

- Methodology : Perform meta-analysis of dose-response curves (IC), accounting for cell line-specific variables (e.g., receptor expression levels, metabolic activity). Use standardized assays (e.g., MTT or apoptosis markers) and normalize to housekeeping genes. Apply statistical models (e.g., ANOVA with Tukey post-hoc) to identify outliers .

- Advanced Tip : Cross-validate with proteomics to identify off-target interactions that may explain variability .

Q. How can chiral inversion of Z-β-Ala-Leu-OH during in vivo studies be monitored and quantified?

- Methodology : Use chiral LC-MS/MS with a polysaccharide column (e.g., Chiralpak IG-U) to separate enantiomers. Spike plasma/tissue homogenates with isotopically labeled internal standards (e.g., -Z-β-Ala-Leu-OH) for quantification. Monitor inversion kinetics in animal models via timed sampling .

- Data Challenges : Low-abundance enantiomers may require derivatization (e.g., Marfey’s reagent) for enhanced detection .

Q. What computational approaches predict Z-β-Ala-Leu-OH’s interactions with protease targets (e.g., HIV-1 protease)?

- Methodology : Perform docking studies (AutoDock Vina, Schrödinger Glide) using crystal structures (PDB). Refine poses with MM-GBSA binding energy calculations. Validate with mutagenesis (e.g., alanine scanning) and SPR binding assays. Compare predicted vs. experimental ΔG values .

- Contradiction Analysis : If docking scores poorly correlate with activity, consider conformational sampling limitations or solvent effects in simulations .

Methodological Best Practices

- Literature Review : Use SciFinder or Reaxys to compile synthetic protocols and bioactivity data, prioritizing peer-reviewed journals over patents for mechanistic insights .

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in supplementary materials .

- Data Archiving : Deposit raw spectral data, simulation trajectories, and assay datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.